2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide
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Overview
Description
2-METHOXY-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that incorporates several functional groups, including methoxy, pyridinyl, ethenyl, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-METHOXY-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in the study of biological pathways and as a probe for investigating cellular processes.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and compounds containing trifluoromethyl and pyridinyl groups. Examples include trifluoromethylpyridine and other substituted benzamides .
Uniqueness
The uniqueness of 2-METHOXY-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H17F3N2O2 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-methoxy-N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H17F3N2O2/c1-29-20-14-17(22(23,24)25)7-8-19(20)21(28)27-18-4-2-3-16(13-18)6-5-15-9-11-26-12-10-15/h2-14H,1H3,(H,27,28)/b6-5+ |
InChI Key |
CDRUQALMTJEBQG-AATRIKPKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)/C=C/C3=CC=NC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C=CC3=CC=NC=C3 |
Origin of Product |
United States |
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